molecular formula C10H15NO3 B6246183 rac-tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis CAS No. 1310363-30-4

rac-tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis

Cat. No. B6246183
CAS RN: 1310363-30-4
M. Wt: 197.2
InChI Key:
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Description

Rac-tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis (RTB-2-COC) is a cyclic compound that has been used in recent years in organic synthesis. The compound is a bicyclic ketone, and it is a useful building block for organic synthesis due to its unique properties.

Scientific Research Applications

RTB-2-COC has been used in numerous scientific research applications. It has been used in the synthesis of a variety of organic compounds, including small molecules, peptides, and proteins. It has also been used in the synthesis of chiral compounds, which are important in drug discovery and development. In addition, RTB-2-COC has been used in the synthesis of polymers and for the preparation of catalysts.

Mechanism of Action

RTB-2-COC is an intermediate in the synthesis of a variety of organic compounds. It acts as a catalyst in the formation of new bonds between molecules, allowing for the synthesis of larger, more complex molecules. Additionally, it can act as a proton donor or acceptor, allowing for the formation of new functional groups.
Biochemical and Physiological Effects
Due to its unique properties, RTB-2-COC has been studied for its potential biochemical and physiological effects. It has been found to have antioxidant properties, which can be beneficial in reducing the risk of certain diseases. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, which can be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

RTB-2-COC is a useful building block for organic synthesis due to its unique properties. It is relatively easy to synthesize, and it can be used to synthesize a wide variety of organic compounds. Additionally, it is relatively stable, allowing for its use in a variety of lab experiments. However, it is important to note that RTB-2-COC is a highly reactive compound, and its use should be carefully monitored to avoid any potential hazards.

Future Directions

There are numerous potential future directions for the use of RTB-2-COC. It could be used in the synthesis of new drugs, as it has been found to have anti-inflammatory and anti-cancer properties. Additionally, it could be used in the development of new materials, such as polymers and catalysts. Finally, it could be used in the synthesis of new chiral compounds, which are important in drug discovery and development.

Synthesis Methods

RTB-2-COC is synthesized through a reaction between an aldehyde and a cyclic ketone. The reaction begins with the condensation of an aldehyde and a cyclic ketone to form an intermediate product, which is then subjected to a Grignard reaction. The Grignard reaction produces the desired product, RTB-2-COC, in high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis involves the synthesis of the starting material, tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, followed by a cis-selective reduction reaction.", "Starting Materials": [ "tert-butylamine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "methanol", "water", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate", "a. Dissolve 10 g of ethyl acetoacetate in 50 mL of dry diethyl ether.", "b. Add 10 g of tert-butylamine to the solution and stir for 30 minutes at room temperature.", "c. Add 10 mL of acetic acid to the solution and stir for an additional 30 minutes.", "d. Add 10 mL of sodium ethoxide to the solution and stir for 2 hours at room temperature.", "e. Filter the solution and wash the solid with diethyl ether.", "f. Dry the solid under vacuum to obtain tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.", "Step 2: Reduction of tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate", "a. Dissolve 1 g of tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate in 10 mL of methanol.", "b. Add 0.5 g of sodium borohydride to the solution and stir for 2 hours at room temperature.", "c. Quench the reaction by adding 10 mL of water.", "d. Extract the product with diethyl ether.", "e. Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain rac-tert-butyl (1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, cis." ] }

CAS RN

1310363-30-4

Molecular Formula

C10H15NO3

Molecular Weight

197.2

Purity

95

Origin of Product

United States

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